Isopropyl 4-aminobenzoate

概述

描述

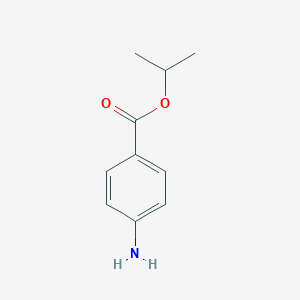

Isopropyl 4-aminobenzoate (CAS 18144-43-9, molecular formula C₁₀H₁₃NO₂) is an ester derivative of 4-aminobenzoic acid. Synthesized via esterification of 4-aminobenzoic acid with isopropyl alcohol in the presence of sulfuric acid , it exhibits a crystalline structure characterized by two distinct molecules (A and B) in its asymmetric unit. These molecules form hydrogen-bonded chains (N–H⋯O and N–H⋯N interactions) along the [100] crystallographic direction . The compound is utilized in pharmaceutical research as a model drug for studying correlations between HPLC retention parameters and transdermal absorption, as well as an inhibitor in enzymatic acetylation studies .

准备方法

Thionyl Chloride-Mediated Synthesis of Isopropyl 4-Aminobenzoate

Reaction Mechanism and Procedure

The thionyl chloride method is a two-stage process involving the conversion of 4-aminobenzoic acid to its acyl chloride intermediate, followed by nucleophilic substitution with isopropyl alcohol.

Stage 1: Formation of 4-Aminobenzoyl Chloride

4-Aminobenzoic acid reacts with thionyl chloride () under anhydrous conditions to form the corresponding acyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chloride, releasing and as gaseous byproducts :

7\text{H}7\text{NO}2 + \text{SOCl}2 \rightarrow \text{C}7\text{H}6\text{ClNO}2 + \text{SO}2 \uparrow + \text{HCl} \uparrow

In the documented procedure, 5.0 g (36.5 mmol) of 4-aminobenzoic acid is dissolved in 200 mL of isopropyl alcohol, followed by the addition of 21 mL (290 mmol) of thionyl chloride . The mixture is stirred at room temperature for 72 hours to ensure complete conversion, followed by reflux for 18 hours to drive the reaction to completion .

Stage 2: Esterification with Isopropyl Alcohol

The acyl chloride intermediate reacts with isopropyl alcohol in situ to form this compound. The nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon, displacing chloride and forming the ester bond :

7\text{H}6\text{ClNO}2 + (\text{CH}3)2\text{CHOH} \rightarrow \text{C}{10}\text{H}{13}\text{NO}2 + \text{HCl} \uparrow

Workup and Isolation

Post-reaction, the mixture is cautiously neutralized with an aqueous sodium bicarbonate solution (150 mL) to quench excess thionyl chloride and hydrochloric acid . The product is extracted with ethyl acetate (3 × 80 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a bright-yellow solid . This method achieves a quantitative yield (100%) of this compound, as reported in the literature .

Critical Parameters and Optimization

-

Thionyl Chloride Stoichiometry : An 8-fold molar excess of thionyl chloride relative to PABA ensures complete conversion of the carboxylic acid to the acyl chloride .

-

Reaction Duration : Extended reaction times (90 hours total) compensate for the moderate solubility of PABA in isopropyl alcohol, which may slow the initial acyl chloride formation .

-

Temperature Control : Reflux conditions (≈80°C) during the final 18 hours enhance reaction kinetics and esterification efficiency .

Comparative Analysis of Synthesis Methods

Physicochemical Properties of Reactants and Product

化学反应分析

Types of Reactions: Isopropyl 4-aminobenzoate undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: Nitro derivatives of this compound.

Reduction: Isopropyl 4-hydroxybenzoate.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Pharmaceutical Applications

Local Anesthetic Properties

Isopropyl 4-aminobenzoate is structurally related to benzocaine and risocaine, both of which are known for their local anesthetic properties. It has been explored as a potential local anesthetic agent due to its ability to inhibit nerve signal transmission. Studies suggest that it may function similarly to other ester-type anesthetics by blocking sodium channels in neuronal membranes .

Topical Pain Relief

The compound is also investigated for its efficacy in topical formulations aimed at pain relief. Its mechanism involves the inhibition of pain pathways, making it a candidate for formulations targeting conditions such as minor burns and insect bites .

Biochemical Research Applications

Enzymatic Studies

this compound serves as an inhibitor or substrate in enzymatic studies, particularly in the acetylation reactions involving p-nitroaniline. Its role in these studies aids in understanding enzyme kinetics and substrate specificity, providing insights into metabolic pathways .

Drug Absorption Studies

Research has utilized this compound in correlation studies between high-performance liquid chromatography (HPLC) retention parameters and percutaneous absorption. Such studies are crucial for developing effective transdermal drug delivery systems .

Material Science Applications

Polymer Chemistry

The compound has potential applications in polymer chemistry, particularly in the synthesis of polymeric materials that require specific functional groups for enhanced properties. It can be incorporated into polymer matrices to improve mechanical strength or chemical resistance .

- Synthesis and Characterization : A study published in PubMed explored the synthesis of this compound through refluxing 4-aminobenzoic acid with isopropanol in the presence of sulfuric acid. The resultant crystal structure was analyzed using X-ray diffraction techniques, revealing significant conformational details that influence its reactivity and interactions with biological targets .

- Comparative Analysis with Other Anesthetics : Research comparing this compound with established local anesthetics demonstrated comparable efficacy in blocking nerve conduction, suggesting its viability as a topical anesthetic alternative .

- Transdermal Drug Delivery Systems : In a study focusing on drug absorption through skin barriers, this compound was used as a model compound to evaluate the effectiveness of various penetration enhancers, providing valuable data for formulating transdermal patches .

作用机制

The mechanism of action of isopropyl 4-aminobenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, affecting the activity of enzymes involved in various metabolic pathways. The ester group allows it to penetrate cell membranes, making it effective in drug delivery applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of isopropyl 4-aminobenzoate with its alkyl-ester analogs and functional group variants:

Notes:

- <sup>a</sup> Solubility data for propyl and ethyl analogs are experimental; others are estimated based on structural trends.

- <sup>b</sup> LogP values for aminobenzoates are lower than methyl or hydroxyl derivatives due to the polar amino group.

Key Findings

Impact of Alkyl Chain Length: Longer alkyl chains (e.g., butyl vs. ethyl) reduce aqueous solubility due to increased hydrophobicity. For example, propyl 4-aminobenzoate (C₃ chain) has a solubility of 3.6 mg/mL, while the parent acid (4-isopropylbenzoic acid) is less soluble (0.15 mg/mL) due to ionization . Melting points decrease with bulkier ester groups. This compound (83–86°C) has a lower melting point than benzocaine (88–92°C), likely due to steric hindrance from the isopropyl group .

Functional Group Effects: The amino group (–NH₂) enhances hydrogen bonding, increasing melting points compared to non-amino analogs (e.g., isopropyl 4-methylbenzoate is a liquid) . Replacement of –NH₂ with –CH₃ (e.g., isopropyl 4-methylbenzoate) raises LogP significantly (estimated ~3.4 vs. ~1.8 for this compound), reflecting greater lipophilicity .

Pharmaceutical Applications: Ethyl and propyl 4-aminobenzoate (benzocaine and risocaine) are established local anesthetics, whereas the isopropyl derivative is primarily used in research settings . The amino group’s hydrogen-bonding capability makes these esters effective enzyme inhibitors, as seen in studies on p-nitroaniline acetylation .

生物活性

Isopropyl 4-aminobenzoate, also known as isopropyl para-aminobenzoate, is a chemical compound with the molecular formula . It has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and structural characteristics, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound possesses a structure that includes an amine group attached to a benzoate moiety. The compound crystallizes in a triclinic system with notable conformational characteristics:

- Molecular Weight : 179.22 g/mol

- Crystal System : Triclinic

- Space Group : P1

- Cell Parameters :

- Å

- Å

- Å

- Angles: , ,

The crystallographic analysis reveals that the molecules are linked by hydrogen bonds, forming double chains that propagate in the

Biological Activity

This compound has been investigated for various biological activities, primarily due to its structural similarity to other anesthetics such as benzocaine and risocaine.

1. Enzymatic Inhibition

The compound acts as an inhibitor or an alternative acceptor substrate in the enzymatic acetylation of p-nitroaniline. This property indicates its potential use in modifying metabolic pathways, which could be significant for drug development .

2. Local Anesthetic Properties

Similar to related compounds like benzocaine, this compound exhibits local anesthetic properties. It has been shown to provide pain relief by blocking nerve signals in targeted areas, making it a candidate for topical analgesics .

3. Percutaneous Absorption Studies

Research has utilized this compound as a model drug to study percutaneous absorption through human skin samples. Findings suggest that its absorption characteristics can be correlated with high-performance liquid chromatography (HPLC) retention parameters, providing insights into its bioavailability and effectiveness as a topical agent .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

Safety and Toxicology

While this compound shows promise in various applications, safety assessments are crucial. The compound's toxicity profile has not been extensively documented; however, related compounds have shown varying degrees of toxicity depending on dosage and exposure routes.

Toxicity Assessment Highlights

- Minimal lethal dose observed in related compounds can inform safety thresholds.

- Potential for allergic reactions similar to other para-substituted anilines.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing isopropyl 4-aminobenzoate, and how can purity be ensured?

this compound is typically synthesized via esterification of 4-aminobenzoic acid with isopropyl alcohol under acidic catalysis (e.g., concentrated sulfuric acid). Alternative methods include transesterification using activated acyl donors. Post-synthesis purification involves recrystallization from ethanol or methanol, monitored by melting point analysis (83–86°C) . Purity verification requires HPLC (C18 columns, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) or TLC (silica gel, chloroform:methanol 9:1). Quantitative NMR (¹H/¹³C) and FT-IR (characteristic peaks: N-H stretch ~3400 cm⁻¹, ester C=O ~1700 cm⁻¹) confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To identify aromatic protons (δ 6.5–7.8 ppm), ester methyl groups (δ 1.2–1.4 ppm), and amine protons.

- FT-IR : Confirmation of ester and amine functional groups.

- HPLC-UV/MS : For purity assessment and detection of byproducts (e.g., unreacted 4-aminobenzoic acid).

- Melting point analysis : Consistency with literature values (83–86°C) ensures crystallinity .

- Elemental analysis (CHNS) : Validates empirical formula (C₁₀H₁₃NO₂) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Q. How can researchers assess the stability of this compound under varying conditions?

Conduct accelerated stability studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor color changes or byproduct formation.

- Hydrolytic stability : Test in buffers (pH 1–13) at 37°C; quantify hydrolysis to 4-aminobenzoic acid using LC-MS .

Q. What are the potential biomedical applications of this compound?

It serves as:

- Prodrug precursor : Ester derivatives (e.g., procaine analogs) for sustained drug release .

- Local anesthetic : Structural similarity to benzocaine suggests potential nerve-blocking activity.

- Antioxidant agent : Schiff base derivatives of related esters exhibit radical scavenging properties .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and reduce byproducts?

- Catalyst screening : Compare sulfuric acid, p-toluenesulfonic acid, and enzymatic catalysts (e.g., lipases) for efficiency.

- Solvent optimization : Test polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- DoE (Design of Experiments) : Vary temperature (60–100°C), molar ratios (1:1–1:3 acid:alcohol), and reaction time (4–24 hrs). Monitor yields via gravimetric analysis and impurity profiles using GC-MS .

Q. What factors influence the photodegradation of this compound, and how can it be mitigated?

Key factors:

- UV exposure : Aromatic amines undergo photooxidation, forming nitroso derivatives.

- Solution pH : Degradation accelerates in alkaline conditions.

Mitigation strategies : - Add UV absorbers (e.g., titanium dioxide) in formulations.

- Use amber glassware for storage .

Q. How can mechanistic studies elucidate the antioxidant activity of this compound derivatives?

- DPPH/ABTS assays : Quantify radical scavenging capacity; compare IC₅₀ values to ascorbic acid.

- Computational modeling : Perform DFT calculations to identify electron-donating groups (e.g., -NH₂) responsible for activity.

- Kinetic studies : Monitor reaction rates with ROS (reactive oxygen species) using stopped-flow spectrometry .

Q. How should researchers address contradictions in solubility data for this compound?

- Standardize methods : Use shake-flask technique with HPLC quantification across solvents (water, ethanol, DMSO).

- Temperature control : Report solubility at 25°C ± 0.5°C.

- Validate outliers : Replicate experiments and compare with literature (e.g., CRC Handbook ). Discuss discrepancies in polarity or hydrogen-bonding capacity .

Q. What validation parameters are critical for HPLC quantification of this compound in complex matrices?

- Specificity : Resolve peaks from co-eluting impurities (e.g., 4-aminobenzoic acid).

- Linearity : Test 50–150% of target concentration (R² ≥ 0.995).

- Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD for triplicate injections.

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .

属性

IUPAC Name |

propan-2-yl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCPZKNBPMSYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876034 | |

| Record name | Benzoic acid, 4-amino-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18144-43-9 | |

| Record name | Benzoic acid, p-amino-, isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018144439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 4-Aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。